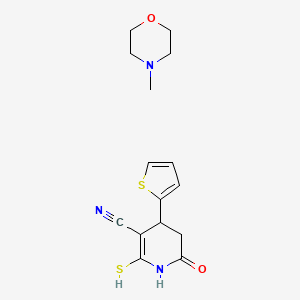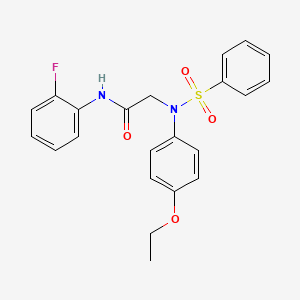![molecular formula C23H32N2O6 B5096560 2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5096560.png)
2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL: is an organic compound that belongs to the class of phenols and methoxybenzenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxyphenol and 2,4,5-trimethoxybenzyl chloride.
Formation of Intermediate: The intermediate compound is formed by reacting 2,6-dimethoxyphenol with 2,4,5-trimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, under controlled conditions.
Piperazine Introduction: The intermediate is then reacted with piperazine to introduce the piperazine ring, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Shares the methoxy and phenolic groups but lacks the piperazine ring.
2,4,5-Trimethoxybenzyl chloride: Contains the trimethoxybenzyl group but lacks the phenolic and piperazine components.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-18-13-20(29-3)19(28-2)12-17(18)15-25-8-6-24(7-9-25)14-16-10-21(30-4)23(26)22(11-16)31-5/h10-13,26H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNXSDUGAESAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5096479.png)
![butyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B5096487.png)

![3-methyl-N-[4-[[4-[(3-methylbenzoyl)amino]phenyl]carbamoyl]phenyl]benzamide](/img/structure/B5096512.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5096517.png)

![2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID](/img/structure/B5096527.png)
![3-allyl-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5096530.png)
![4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE](/img/structure/B5096542.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-4-methyl-2-pentenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5096543.png)

![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N,N-dimethylacetamide](/img/structure/B5096567.png)
![N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine](/img/structure/B5096575.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide](/img/structure/B5096583.png)
